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molecular formula C10H10N2O4 B139987 4-(4-Nitrophenyl)morpholin-3-one CAS No. 446292-04-2

4-(4-Nitrophenyl)morpholin-3-one

Cat. No. B139987
M. Wt: 222.2 g/mol
InChI Key: OWMGEFWSGOTGAU-UHFFFAOYSA-N
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Patent
US08530505B2

Procedure details

In an autoclave, 63 g (0.275 mol) of 4-(4-morpholin-3-onyl)nitrobenzene are dissolved in 200 ml of tetrahydrofuran, admixed with 3.1 g of Pd/C (5% ig) and hydrogenated at 70° C. and a hydrogen pressure of 50 bar for 8 h. The catalyst is filtered off, the solvent is then distilled off under reduced pressure and the product is purified by crystallization from ethyl acetate. 20 g of product are obtained as a colourless to bluish solid, in a yield of 37.6% of theory.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.1 g
Type
catalyst
Reaction Step Three
Yield
37.6%

Identifiers

REACTION_CXSMILES
[N:1]1([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)[CH2:6][CH2:5][O:4][CH2:3][C:2]1=[O:7].[H][H]>O1CCCC1.[Pd]>[N:1]1([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)[CH2:6][CH2:5][O:4][CH2:3][C:2]1=[O:7]

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
N1(C(COCC1)=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
3.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent is then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product is purified by crystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1(C(COCC1)=O)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 37.6%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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